molecular formula C16H14ClN3O B5509549 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide

Cat. No.: B5509549
M. Wt: 299.75 g/mol
InChI Key: VILVWNPZUYLTPC-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide is a synthetic organic compound with the molecular formula C16H14ClN3O It features a benzimidazole moiety linked to a chlorobenzamide group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole coreCommon reagents include formic acid, trimethyl orthoformate, or carbondisulphide in alkaline alcoholic solutions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the benzimidazole or chlorobenzamide moieties.

    Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products depend on the specific reaction conditions but can include various substituted benzimidazole derivatives and modified benzamides .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .

Comparison with Similar Compounds

  • N-(2-(1H-benzimidazol-2-yl)ethyl)-3-methoxybenzamide
  • N-(2-(1H-benzimidazol-2-yl)ethyl)-3-bromobenzamide
  • N-(2-(1H-benzimidazol-2-yl)ethyl)-4-methyl-3-nitrobenzamide

Uniqueness: N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it distinct from other benzimidazole derivatives with different substituents .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-12-5-3-4-11(10-12)16(21)18-9-8-15-19-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILVWNPZUYLTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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